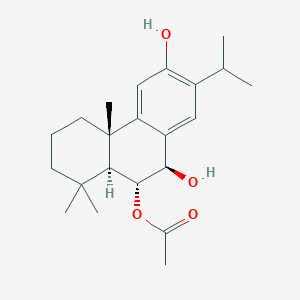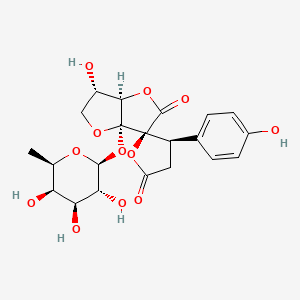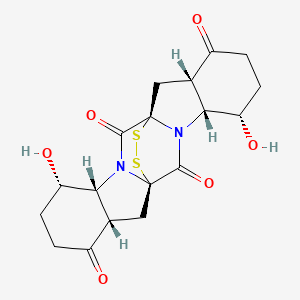
rostratin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rostratin B is an organic disulfide isolated from the whole broth of the marine-derived fungus Exserohilum rostratum and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a bridged compound, a lactam, an organic disulfide, an organic heterohexacyclic compound, a secondary alcohol, a cyclic ketone and a diol.
Applications De Recherche Scientifique
Cytotoxic Properties
Rostratin B, along with its analogs Rostratins A, C, and D, has been identified for its cytotoxic properties. Extracted from the marine-derived fungus Exserohilum rostratum, these compounds have shown significant in vitro cytotoxicity against human colon carcinoma (HCT-116) cells. Rostratin B specifically exhibited an IC50 value of 1.9 microg/mL, indicating its potential in cancer research and therapy (Tan, Jensen, Williams, & Fenical, 2004).
Synthesis and Structural Studies
Efficient synthesis methods for Rostratin B have been explored to facilitate further research. A study demonstrated the scalable and divergent total synthesis of rostratin A, which shares structural similarities with rostratin B. This synthesis involved key steps like enantioselective organocatalytic epoxidation and double C(sp3)-H activation, essential for constructing the complex polycyclic structure of these compounds (Thesmar & Baudoin, 2019). Another study focused on the stereoselective synthesis of functionalized hydroindoles as building blocks for rostratins B-D, showcasing the chemical complexity and the synthetic challenges in producing these compounds (Zhong, Sauter, Nieger, & Bräse, 2015).
Propriétés
Nom du produit |
rostratin B |
|---|---|
Formule moléculaire |
C18H20N2O6S2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(1R,4R,5S,9S,11R,14R,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosane-2,8,12,18-tetrone |
InChI |
InChI=1S/C18H20N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h7-8,11-14,23-24H,1-6H2/t7-,8-,11+,12+,13-,14-,17-,18-/m1/s1 |
Clé InChI |
ICKHXBRXCAORGF-ZJNFRVSGSA-N |
SMILES isomérique |
C1CC(=O)[C@H]2C[C@@]34C(=O)N5[C@H]6[C@H](CCC(=O)[C@H]6C[C@]5(C(=O)N3[C@H]2[C@H]1O)SS4)O |
SMILES |
C1CC(=O)C2CC34C(=O)N5C6C(CCC(=O)C6CC5(C(=O)N3C2C1O)SS4)O |
SMILES canonique |
C1CC(=O)C2CC34C(=O)N5C6C(CCC(=O)C6CC5(C(=O)N3C2C1O)SS4)O |
Synonymes |
rostratin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-[[(2S)-2-[[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]sulfonodiimidoyl]ethyl]carbamate](/img/structure/B1247022.png)
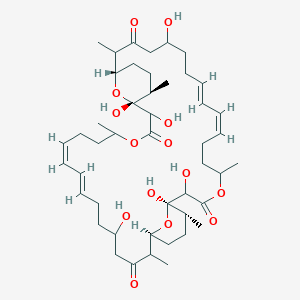
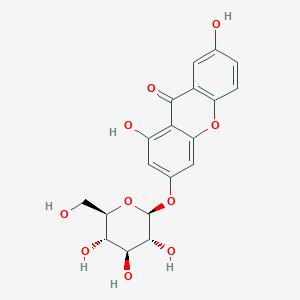


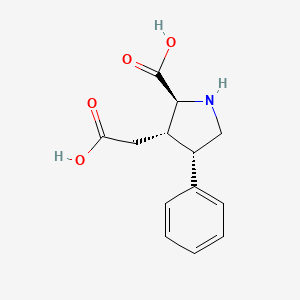
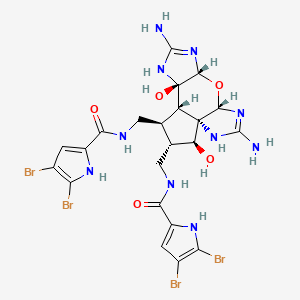
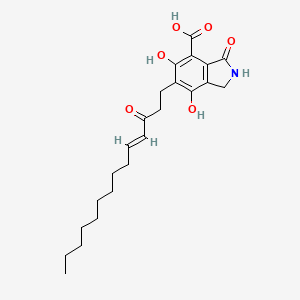

![3-Amino-7-{(3r)-3-[(1s)-1-Aminoethyl]pyrrolidin-1-Yl}-1-Cyclopropyl-6-Fluoro-8-Methylquinazoline-2,4(1h,3h)-Dione](/img/structure/B1247039.png)
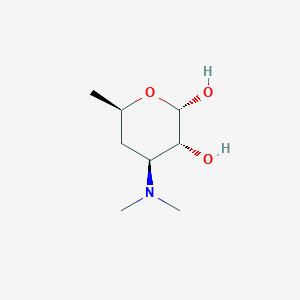
![N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B1247044.png)
